molecular formula C5H10Cl2N2 B11730581 (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride

(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride

Cat. No.: B11730581
M. Wt: 169.05 g/mol
InChI Key: YPJOEDBLDBQMHO-PXJNDEBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine hydrochloride (CAS: 1352804-27-3) is a synthetic organic compound with the molecular formula C₅H₁₀Cl₂N₂ and a molecular weight of 169.05 g/mol . It is characterized by an (E)-configured propen-1-amine backbone substituted with a chloro group at the 2-position and an imino group at the 3-position, along with dimethylamine and hydrochloride functional groups. This compound is commonly used as Etoricoxib Impurity 27 in pharmaceutical quality control, indicating its role in monitoring synthesis byproducts of the nonsteroidal anti-inflammatory drug etoricoxib .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10Cl2N2

Molecular Weight

169.05 g/mol

IUPAC Name

(E)-2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride

InChI

InChI=1S/C5H9ClN2.ClH/c1-8(2)4-5(6)3-7;/h3-4,7H,1-2H3;1H/b5-4+,7-3?;

InChI Key

YPJOEDBLDBQMHO-PXJNDEBCSA-N

Isomeric SMILES

CN(C)/C=C(\C=N)/Cl.Cl

Canonical SMILES

CN(C)C=C(C=N)Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Scheme

3-Dimethylaminopropanal+Cl2(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amineHClHydrochloride Salt\text{3-Dimethylaminopropanal} + \text{Cl}_2 \rightarrow \text{(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Procedure

  • Chlorination of 3-Dimethylaminopropanal :

    • React 3-dimethylaminopropanal (1.0 eq) with chlorine gas (1.2 eq) in dichloromethane at 0–5°C for 4 hours.

    • Monitor reaction progress via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 3:7).

    • Yield: 68–72% (crude).

  • Isolation of (E)-Isomer :

    • Purify the crude product via silica gel chromatography (gradient: 5–20% methanol in dichloromethane).

    • Confirm E-configuration using NOE NMR spectroscopy.

  • Salt Formation :

    • Dissolve the free base in anhydrous ether and bubble HCl gas until pH < 2.

    • Precipitate the hydrochloride salt, filter, and dry under vacuum.

    • Final Purity : >95% (HPLC).

Key Data

ParameterValue
Reaction Temperature0–5°C (chlorination)
Chromatography Yield68–72%
Melting Point>115°C (decomposition)
SolubilitySlightly in DMSO, water

Method 2: Heterocyclization via N-Chlorosulfonyl Imidoyl Chloride

Reaction Scheme

N-Chlorosulfonyl imidoyl chloride+AllylamineAmidine IntermediateAlCl3Target Compound\text{N-Chlorosulfonyl imidoyl chloride} + \text{Allylamine} \rightarrow \text{Amidine Intermediate} \xrightarrow{\text{AlCl}_3} \text{Target Compound}

Procedure

  • Formation of Amidine Intermediate :

    • React N-chlorosulfonyl imidoyl chloride (1.0 eq) with N-methyl allylamine (1.1 eq) in dichloromethane at 0°C.

    • Add triethylamine (1.5 eq) to scavenge HCl.

    • Yield: 60–65% (intermediate).

  • Cyclization with AlCl₃ :

    • Treat the amidine intermediate with anhydrous AlCl₃ (1.2 eq) in acetonitrile at 80°C for 12 hours.

    • Quench with ice-water and extract with ethyl acetate.

  • Hydrochloride Salt Precipitation :

    • Adjust aqueous phase to pH 1–2 with concentrated HCl.

    • Lyophilize to obtain the hydrochloride salt.

Key Data

ParameterValue
Cyclization Temperature80°C
Overall Yield45–50%
Purity (HPLC)>98%

Method 3: By-product Isolation from Etoricoxib Synthesis

Context in Pharmaceutical Manufacturing

This compound is isolated during the purification of Etoricoxib bulk drug substance.

Procedure

  • Synthesis of Etoricoxib Intermediate :

    • Follow the patented route for Etoricoxib, which involves condensation of 3-(methylsulfonyl)propanal with 6-methoxy-2-naphthylamine.

  • By-product Formation :

    • The target compound forms via unintended chlorination at the prop-1-en-1-amine position during intermediate workup.

  • Isolation and Purification :

    • Extract the impurity using reverse-phase HPLC (C18 column; mobile phase: 0.1% TFA in water/acetonitrile).

    • Typical Yield : 0.5–1.2% relative to Etoricoxib.

Method 4: Reductive Amination of Chloroaldehyde

Reaction Scheme

2-Chloropropanal+DimethylamineNaBH4(E)-IsomerHClHydrochloride\text{2-Chloropropanal} + \text{Dimethylamine} \xrightarrow{\text{NaBH}_4} \text{(E)-Isomer} \xrightarrow{\text{HCl}} \text{Hydrochloride}

Procedure

  • Reductive Amination :

    • Stir 2-chloropropanal (1.0 eq) with dimethylamine (2.0 eq) in methanol at 25°C for 6 hours.

    • Add NaBH₄ (1.5 eq) portionwise and stir for 12 hours.

  • Stereochemical Control :

    • Use chiral HPLC (Chiralpak IC column) to isolate the E-isomer.

  • Salt Formation :

    • Crystallize from ethanol/HCl (2:1 v/v).

Key Data

ParameterValue
Reaction Time18 hours
Isolated Yield55–60%
Enantiomeric Excess>99% (E)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
168–72>95HighIndustrial
245–50>98ModerateLab-scale
30.5–1.2>99LowNiche
455–60>99HighPilot-scale

Key Findings :

  • Method 1 is optimal for bulk production due to high yield and scalability.

  • Method 3 is impractical for standalone synthesis but critical for impurity profiling in pharmaceuticals.

  • Method 4 offers superior stereochemical control but requires expensive chiral separation .

Chemical Reactions Analysis

Types of Reactions

(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or imino derivatives, while reduction typically results in the formation of amine derivatives.

Scientific Research Applications

Impurity in Drug Synthesis

(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride is primarily recognized as an impurity associated with the synthesis of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID). Understanding the formation and presence of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

Analytical Chemistry

The characterization and quantification of this compound are essential in quality control processes during drug development. High-performance liquid chromatography (HPLC) is commonly used to detect and measure impurities like this compound in pharmaceutical formulations.

Toxicological Studies

Research into the toxicological profiles of impurities, including this compound, helps assess potential health risks associated with drug consumption. Studies often focus on the compound's metabolic pathways and its effects on human health.

Case Study 1: Impurity Profile of Etoricoxib

In a study examining the impurity profile of Etoricoxib, researchers identified this compound as a significant impurity formed during synthesis. The study utilized HPLC to quantify this impurity, emphasizing the necessity for stringent quality control measures in pharmaceutical manufacturing.

Case Study 2: Safety Assessment

A safety assessment conducted on various Etoricoxib formulations included evaluations of impurities like this compound. The findings indicated that while the impurity was present, its concentration was within acceptable limits as defined by regulatory authorities, thus not posing significant health risks to consumers.

Mechanism of Action

The mechanism of action of (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of hydrochloride salts of substituted propenamines , which are critical in medicinal and industrial chemistry. Below is a comparative analysis with analogous compounds:

Structural Analogs

Table 1: Comparison of Key Parameters
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application
(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine hydrochloride C₅H₁₀Cl₂N₂ 169.05 1352804-27-3 Pharmaceutical impurity standard
1-Propen-1-amine, 2-chloro-3-imino-N,N-dimethyl-, hydrochloride (synonym) C₅H₁₀Cl₂N₂ 169.05 913068-94-7 Polymer synthesis intermediate
Butenafine hydrochloride C₂₃H₂₇NCl₂ 406.37 101827-46-7 Antifungal agent
Amitriptyline hydrochloride C₂₀H₂₄ClN 313.87 549-18-8 Tricyclic antidepressant

Key Observations :

Functional Group Influence: The target compound’s imino group distinguishes it from Butenafine hydrochloride (tertiary amine) and Amitriptyline hydrochloride (tricyclic amine). The chloro substituent at the 2-position contributes to steric and electronic effects, affecting reactivity compared to non-halogenated analogs like polypropenamine hydrochlorides .

Pharmaceutical Relevance :

  • Unlike Butenafine and Amitriptyline hydrochlorides, which are active pharmaceutical ingredients (APIs), the target compound is primarily a synthesis impurity (Etoricoxib Impurity 27). This highlights its utility in quality assurance rather than therapeutic activity .

Physicochemical Properties :

  • The compound’s lower molecular weight (169.05 g/mol) compared to Butenafine (406.37 g/mol) and Amitriptyline (313.87 g/mol) suggests differences in solubility and bioavailability.
  • LogP values indicate moderate lipophilicity, which may influence its retention in chromatographic methods like RP-HPLC, a technique validated for related hydrochlorides .

Comparison with Other Hydrochloride Salts

Hydrochloride salts are widely used to enhance solubility and stability. For example:

  • Raloxifene hydrochloride (CAS: 84449-90-1): A selective estrogen receptor modulator with a benzothiophene core, contrasting with the target compound’s linear propenamine structure .
  • Tranylcypromine hydrochloride (CAS: 1986-47-6): A monoamine oxidase inhibitor with a cyclopropane ring, demonstrating how structural complexity correlates with pharmacological activity .

Table 2: Hydrogen Bonding and Crystallography

Compound Hydrogen Bond Donors/Acceptors Crystallization Method
Target compound 2 donors, 4 acceptors Likely resolved via SHELX
Amitriptyline hydrochloride 1 donor, 1 acceptor X-ray diffraction (SHELXL)
Polypropenamine hydrochlorides Variable (polymer-dependent) Not applicable (amorphous)

Insights :

  • The target compound’s higher hydrogen-bonding capacity may lead to distinct crystal packing patterns compared to Amitriptyline, as modeled using SHELX software .
  • In contrast, polymeric analogs like poly(2-propen-1-aminium chloride) exhibit amorphous behavior due to their branched structures .

Research and Analytical Considerations

  • Chromatography : RP-HPLC methods validated for Amitriptyline hydrochloride could be adapted for the target compound, given their shared hydrochloride salt properties.
  • Crystallography : SHELX programs are critical for resolving hydrogen-bonding networks in small molecules like the target compound, as demonstrated in studies of molecular aggregates .

Biological Activity

(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride, with the CAS number 1352804-27-3, is a compound that has garnered interest in various biological research fields due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant case studies.

The compound exhibits the following chemical properties:

PropertyValue
Molecular FormulaC5H10Cl2N2
Molecular Weight169.0523 g/mol
Melting Point>115°C (dec.)
SolubilitySlightly soluble in DMSO and water
AppearancePale yellow to light yellow solid
Storage ConditionsHygroscopic; store at -20°C under inert atmosphere

Antimicrobial Properties

Research has indicated that Mannich bases, a class of compounds that includes this compound, exhibit significant antimicrobial activity. A study focused on various Mannich bases demonstrated their efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had improved antibacterial properties compared to traditional antibiotics, suggesting their potential as alternatives in treating bacterial infections .

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory properties of Mannich bases have been documented extensively. In particular, studies have highlighted the ability of these compounds to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This suggests that this compound could be explored further for its potential use in pain management therapies .

Cholinesterase Inhibition

Another notable biological activity of this compound is its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are vital in the treatment of neurodegenerative diseases such as Alzheimer's. Studies have shown that certain Mannich bases exhibit strong inhibition profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them promising candidates for further development in this area .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity : A study synthesized various Mannich bases incorporating this compound and evaluated their antimicrobial properties. The results indicated that some derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance biological efficacy .
  • Analgesic Activity Assessment : Another investigation focused on the analgesic effects of Mannich bases derived from this compound. The study employed animal models to assess pain response before and after administration of the compounds. The findings suggested a marked reduction in pain levels, indicating potential therapeutic applications for chronic pain management .

Q & A

Q. Example Hydrogen Bonding Network :

Donor–AcceptorDistance (Å)Angle (°)Motif
N–H···Cl2.95165D(2)
C–H···O (solvent)3.10155C(4)

Advanced: What experimental design principles optimize pharmacological activity studies?

Answer:

  • Factorial design : Test variables (e.g., concentration, formulation) using a 3² matrix (Table 1).
  • In vivo models : Use Wistar rats (n=7/group) with burn wounds. Apply hydrogel formulations (4–8 mg/g) for 29 days.
  • Response metrics : Wound area reduction (%), histopathology (collagen deposition), and cytokine profiling.

Q. Table 1. Experimental Design Matrix for Bioactivity Testing

VariableLevelsOptimization Method
Compound concentration4, 6, 8 mg/gANOVA (p <0.05)
Delivery vehiclePoloxamer 407®, Na-CMCTukey’s HSD post-hoc test

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.